4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline
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Overview
Description
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-ethoxyaniline with sodium nitrite in an acidic medium to form the diazonium salt. This diazonium salt is then coupled with 2,5-dimethoxyaniline under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Studied for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of amines that can interact with cellular components. This interaction can result in antimicrobial and antiproliferative effects by disrupting cellular processes and inhibiting the growth of microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)azo)-2,5-dimethoxyaniline
- 4-((4-Chlorophenyl)azo)-2,5-dimethoxyaniline
- 4-((4-Nitrophenyl)azo)-2,5-dimethoxyaniline
Uniqueness
4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This compound exhibits distinct spectral properties and can form unique derivatives compared to its analogs .
Properties
CAS No. |
85098-82-4 |
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Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-2,5-dimethoxyaniline |
InChI |
InChI=1S/C16H19N3O3/c1-4-22-12-7-5-11(6-8-12)18-19-14-10-15(20-2)13(17)9-16(14)21-3/h5-10H,4,17H2,1-3H3 |
InChI Key |
MQQMJDREBUTCHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC |
Origin of Product |
United States |
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